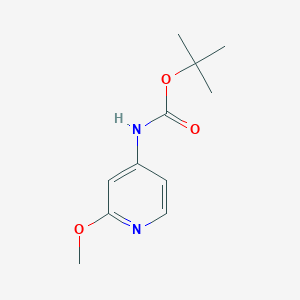

tert-Butyl (2-methoxypyridin-4-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-methoxypyridin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(14)13-8-5-6-12-9(7-8)15-4/h5-7H,1-4H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEUYGTAUMMZAFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=NC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640065 | |

| Record name | tert-Butyl (2-methoxypyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849353-31-7 | |

| Record name | tert-Butyl (2-methoxypyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-Butyl (2-methoxypyridin-4-yl)carbamate chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of tert-butyl (2-methoxypyridin-4-yl)carbamate. This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents, owing to its unique arrangement of a protected amine and a methoxy-substituted pyridine ring. The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed, making it a versatile building block in multi-step syntheses.

Chemical Properties

A summary of the known chemical and physical properties of this compound is presented in the table below. It is important to note that while some data are available from commercial suppliers, comprehensive experimental characterization in peer-reviewed literature is limited.

| Property | Value | Source |

| CAS Number | 849353-31-7 | [1][2] |

| Molecular Formula | C₁₁H₁₆N₂O₃ | [1][2] |

| Molecular Weight | 224.26 g/mol | [1][2] |

| Boiling Point | 275.3 °C at 760 mmHg | Commercial Supplier Data |

| Flash Point | 120.3 °C | Commercial Supplier Data |

Note: Solubility and melting point data are not consistently reported in available literature. Empirical determination is recommended for specific applications.

Synthesis

The synthesis of this compound typically involves two key steps: the synthesis of the precursor 4-amino-2-methoxypyridine, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Synthesis of 4-Amino-2-methoxypyridine

A common route to 4-amino-2-methoxypyridine involves the nucleophilic substitution of a leaving group at the 2-position of a 4-aminopyridine derivative with a methoxide source.

Experimental Protocol:

-

Reaction Setup: 4-amino-2-chloropyridine is dissolved in tetrahydrofuran (THF).

-

Methoxide Addition: A solution of sodium methoxide in methanol is added to the reaction mixture.

-

Heating: The mixture is heated under reflux in a sealed tube.

-

Work-up: After the reaction is complete, the mixture is cooled and poured into a saturated aqueous solution of sodium bicarbonate.

-

Extraction: The product is extracted with an organic solvent such as ethyl acetate.

-

Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography on silica gel to yield 4-amino-2-methoxypyridine.

N-tert-Butoxycarbonylation of 4-Amino-2-methoxypyridine

The protection of the amino group of 4-amino-2-methoxypyridine is achieved using di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol:

-

Reaction Setup: 4-amino-2-methoxypyridine is dissolved in a suitable organic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Reagent Addition: Di-tert-butyl dicarbonate (Boc₂O) is added to the solution. A base, such as triethylamine or 4-dimethylaminopyridine (DMAP), may be used as a catalyst.

-

Reaction Conditions: The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is concentrated, and the residue is purified, often by column chromatography on silica gel, to afford this compound.

The following diagram illustrates the general workflow for the synthesis of this compound.

Spectral Data

Detailed spectral data for this compound is not widely available in the public domain. However, based on the structure, the following characteristic peaks can be anticipated. Researchers should perform their own spectral analysis for confirmation.

¹H NMR Spectroscopy

-

Aromatic Protons: Signals corresponding to the protons on the pyridine ring are expected in the aromatic region (typically δ 7.0-8.5 ppm). The substitution pattern will influence the multiplicity and coupling constants of these signals.

-

Methoxy Group: A singlet for the methoxy protons (-OCH₃) is expected around δ 3.8-4.0 ppm.

-

tert-Butyl Group: A singlet integrating to nine protons for the tert-butyl group (-C(CH₃)₃) will be present, typically around δ 1.5 ppm.

-

NH Proton: A broad singlet for the carbamate proton (-NH-) is also expected, the chemical shift of which can be variable and dependent on solvent and concentration.

¹³C NMR Spectroscopy

-

Pyridine Carbons: Signals for the carbon atoms of the pyridine ring will appear in the downfield region (typically δ 100-165 ppm).

-

Carbonyl Carbon: The carbonyl carbon of the carbamate group is expected to have a chemical shift in the range of δ 150-160 ppm.

-

tert-Butyl Carbons: The quaternary carbon of the tert-butyl group will appear around δ 80 ppm, and the methyl carbons will be observed further upfield, typically around δ 28 ppm.

-

Methoxy Carbon: The carbon of the methoxy group will likely be in the range of δ 50-60 ppm.

Infrared (IR) Spectroscopy

-

N-H Stretch: A characteristic absorption band for the N-H stretching vibration of the carbamate is expected in the region of 3200-3400 cm⁻¹.

-

C=O Stretch: A strong absorption band for the carbonyl group of the carbamate will be present, typically around 1700-1730 cm⁻¹.

-

C-O Stretch: Bands corresponding to the C-O stretching of the carbamate and the methoxy group are expected in the fingerprint region.

-

C=N and C=C Stretches: Aromatic ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.

Mass Spectrometry

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (224.26 g/mol ).

-

Fragmentation Pattern: Common fragmentation patterns would include the loss of the tert-butyl group (a peak at M-57) and other fragments resulting from the cleavage of the carbamate and pyridine moieties.

Biological Activity and Applications

Currently, there is limited publicly available information on the specific biological activity of this compound itself. However, the structural motif of a substituted aminopyridine is prevalent in many biologically active molecules and approved drugs. The carbamate functional group is a key structural element in numerous therapeutic agents, where it can participate in drug-target interactions or act as a prodrug moiety.[3]

The following diagram illustrates a logical relationship for the potential application of this compound in drug discovery.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of medicinal chemistry and drug development. While detailed experimental data in the public domain is sparse, this guide provides an overview of its known properties and a general approach to its synthesis and characterization. Further research and publication of detailed experimental findings would be highly beneficial to the scientific community.

References

An In-depth Technical Guide to the Synthesis of tert-Butyl (2-methoxypyridin-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for tert-Butyl (2-methoxypyridin-4-yl)carbamate, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary starting materials, step-by-step experimental protocols, and relevant quantitative data to facilitate its synthesis in a laboratory setting.

Synthesis Pathway Overview

The synthesis of this compound is a two-step process. The pathway commences with the synthesis of the intermediate, 2-amino-4-methoxypyridine, from 2-amino-4-chloropyridine. This is followed by the protection of the amino group of 2-amino-4-methoxypyridine using a tert-butoxycarbonyl (Boc) group to yield the final product.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Synthesis of 2-amino-4-chloropyridine (Starting Material)

Several synthetic routes for 2-amino-4-chloropyridine have been reported. A common and effective method involves a multi-step process starting from 2-chloropyridine.[1] This process includes:

-

Oxidation of 2-chloropyridine to 2-chloropyridine N-oxide.

-

Nitration of 2-chloropyridine N-oxide to yield 2-chloro-4-nitropyridine N-oxide.

-

Reduction of the nitro group to an amino group to afford 2-amino-4-chloropyridine.[1]

A detailed protocol for the reduction step is as follows:

Reaction: 2-chloro-4-nitropyridine N-oxide → 2-amino-4-chloropyridine

Reagents and Conditions:

-

2-chloro-4-nitropyridine N-oxide

-

Iron powder

-

Concentrated hydrochloric acid

-

Ethanol

-

Water

Procedure: A mixture of 2-chloro-4-nitropyridine N-oxide and iron powder in a 1:5 molar ratio is suspended in a solution of ethanol and water. Concentrated hydrochloric acid is added catalytically, and the reaction mixture is heated. Upon completion, the reaction is worked up to isolate the 2-amino-4-chloropyridine.[1]

Step 1: Synthesis of 2-amino-4-methoxypyridine

Reaction: 4-chloropyridin-2-amine + Sodium methoxide → 2-amino-4-methoxypyridine

Experimental Protocol: In a sealed reaction tube, 4-chloropyridin-2-amine (10 g, 78.1 mmol) is dissolved in a 1 M solution of sodium methoxide in methanol (50 mL). The reaction mixture is then heated to 145 °C for 6 hours. After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is purified by silica gel column chromatography, eluting with a 10% solution of dichloromethane in methanol, to yield 2-amino-4-methoxypyridine as an off-white solid.[2]

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Yield (%) |

| 4-chloropyridin-2-amine | C₅H₅ClN₂ | 128.56 | 10 g | 78.1 | - |

| Sodium methoxide | CH₃NaO | 54.02 | 50 mL (1 M) | 50 | - |

| 2-amino-4-methoxypyridine | C₆H₈N₂O | 124.14 | 7.7 g | 62.0 | 79 |

Step 2: N-Boc Protection of 2-amino-4-methoxypyridine

Reaction: 2-amino-4-methoxypyridine + Di-tert-butyl dicarbonate → this compound

Experimental Protocol: To a solution of 2-amino-4-methoxypyridine in a suitable solvent such as tetrahydrofuran (THF) or a mixture of water, methanol, and triethylamine, is added di-tert-butyl dicarbonate (Boc)₂O (1.6 equivalents). The reaction mixture is stirred, and in some protocols, gently heated (e.g., to 55°C) overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by removing the solvent under reduced pressure. The crude product can then be purified, if necessary. A general procedure for Boc protection using triethylamine as a base is as follows: The amine is dissolved in a 10/10/7 solution of water, methanol, and triethylamine. Di-tert-butyl dicarbonate (1.6 eq) is added slowly, and the solution is heated to 55°C for 16 hours. The resulting slurry is evaporated to dryness.

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Note |

| 2-amino-4-methoxypyridine | C₆H₈N₂O | 124.14 | Starting material from Step 1 |

| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | Boc protecting agent |

| Triethylamine | C₆H₁₅N | 101.19 | Base |

| This compound | C₁₁H₁₆N₂O₃ | 224.26 | Final Product |

Characterization Data of Final Product

¹H NMR: Protons of the pyridine ring, a singlet for the methoxy group, and a characteristic singlet for the nine protons of the tert-butyl group.

¹³C NMR: Carbons of the pyridine ring, the methoxy carbon, the quaternary and methyl carbons of the tert-butyl group, and the carbonyl carbon of the carbamate.

Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak corresponding to the molecular weight of the product (224.26 g/mol ).

Logical Workflow for Synthesis

Caption: Experimental workflow for the synthesis of this compound.

References

In-depth Technical Guide: Properties of CAS Number 849353-31-7

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the chemical compound registered under CAS number 849353-31-7. The compound is chemically identified as (2-Methoxy-pyridin-4-yl)-carbamic acid tert-butyl ester , also known by its synonym tert-Butyl N-(2-methoxypyridin-4-yl)carbamate .[1] This guide summarizes its known chemical and physical properties. However, a thorough investigation of publicly available scientific literature and patent databases reveals a significant absence of information regarding its biological activity, mechanism of action, and experimental use in drug development contexts. The primary role of this compound appears to be as a chemical intermediate in organic synthesis.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of (2-Methoxy-pyridin-4-yl)-carbamic acid tert-butyl ester are summarized in the table below. This information is primarily sourced from chemical supplier catalogs and databases.

| Property | Value | Reference |

| CAS Number | 849353-31-7 | [1] |

| Molecular Formula | C11H16N2O3 | [1][2] |

| Molecular Weight | 224.26 g/mol | [2] |

| Melting Point | 69-70 °C | [2] |

| Appearance | Not specified | |

| Synonyms | tert-Butyl (2-methoxypyridin-4-yl)carbamate, Tert-butyl 2-methoxypyridin-4-ylcarbamate | [1] |

Synthesis and Reactivity

(2-Methoxy-pyridin-4-yl)-carbamic acid tert-butyl ester is listed as a building block in chemical synthesis. It is incompatible with strong oxidizing agents, as well as strong acids and bases.[2] Hazardous decomposition products include carbon monoxide, carbon dioxide, and nitrogen oxides.[2]

Biological Activity and Toxicological Information

A comprehensive search of scientific literature reveals no publicly available data on the biological activity, pharmacological properties, or mechanism of action of (2-Methoxy-pyridin-4-yl)-carbamic acid tert-butyl ester.

Toxicology: The toxicological properties of this compound have not been fully investigated.[2] It is classified as an irritant and may be harmful if ingested or inhaled.[2] It is irritating to mucous membranes and the upper respiratory tract.[2]

Experimental Applications

The primary application of CAS number 849353-31-7, based on available information, is as a chemical intermediate or building block for the synthesis of more complex molecules. There are no detailed experimental protocols in the public domain that describe its use in biological assays or as a therapeutic agent. One supplier notes its potential use as a "reference substance for drug impurities and reagents," which aligns with its role as a chemical tool rather than a bioactive compound.

Signaling Pathways and Mechanism of Action

There is no information available in the public domain regarding any signaling pathways modulated by (2-Methoxy-pyridin-4-yl)-carbamic acid tert-butyl ester or its mechanism of action in a biological context.

Quantitative Data (IC50, EC50, Pharmacokinetics, etc.)

No quantitative data such as IC50, EC50, pharmacokinetic parameters, or other measures of biological activity have been reported in the scientific literature for this compound.

Conclusion for Drug Development Professionals

The compound with CAS number 849353-31-7, (2-Methoxy-pyridin-4-yl)-carbamic acid tert-butyl ester, is a well-characterized chemical entity in terms of its basic physical and chemical properties. However, for researchers and scientists in drug development, it is crucial to note the current absence of any published data regarding its biological effects. Its established role is that of a synthetic building block. Any investigation into its potential bioactivity would represent a novel area of research, as there is no existing foundation in the public scientific record to suggest a therapeutic application. Therefore, this compound should be handled with the appropriate safety precautions for a chemical of unknown toxicological profile.[2]

Diagrams

Due to the lack of information on biological activity, signaling pathways, or detailed experimental workflows involving CAS number 849353-31-7, no diagrams can be generated.

References

In-Depth Technical Guide to the Structure Elucidation of tert-Butyl (2-methoxypyridin-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of tert-Butyl (2-methoxypyridin-4-yl)carbamate. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide leverages spectral data from analogous compounds to predict and interpret the expected results from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for these techniques are provided, offering a robust framework for researchers engaged in the synthesis and characterization of this and related molecules. The logical workflow for structure determination is also visually represented to facilitate a clear understanding of the process.

Introduction

This compound is a chemical compound of interest in medicinal chemistry and drug development due to its structural motifs, which are common in pharmacologically active molecules. The presence of a Boc-protected amine on a substituted pyridine ring makes it a valuable intermediate in organic synthesis. Accurate structural confirmation is a critical step following synthesis to ensure the identity and purity of the compound before its use in further applications. This guide outlines the standard analytical techniques and expected data for the unambiguous structure determination of this target molecule.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties of this compound is presented in the table below. These values are calculated based on its chemical structure and are useful for guiding experimental work.

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₆N₂O₃ |

| Molecular Weight | 224.26 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Melting Point | Not available; likely in the range of similar carbamates (e.g., 90-120 °C) |

| Solubility | Expected to be soluble in common organic solvents like chloroform, methanol, and ethyl acetate |

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds found in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | d | 1H | H-6 (Pyridine) |

| ~7.0 | d | 1H | H-5 (Pyridine) |

| ~6.8 | s | 1H | H-3 (Pyridine) |

| ~6.5 | br s | 1H | N-H (Carbamate) |

| ~3.9 | s | 3H | O-CH₃ (Methoxy) |

| ~1.5 | s | 9H | C(CH₃)₃ (Boc) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | C-2 (Pyridine) |

| ~153 | C=O (Carbamate) |

| ~148 | C-6 (Pyridine) |

| ~145 | C-4 (Pyridine) |

| ~110 | C-5 (Pyridine) |

| ~105 | C-3 (Pyridine) |

| ~81 | C(CH₃)₃ (Boc) |

| ~53 | O-CH₃ (Methoxy) |

| ~28 | C(CH₃)₃ (Boc) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Medium | N-H Stretch (Carbamate) |

| ~2980-2930 | Medium | C-H Stretch (Aliphatic) |

| ~1720-1740 | Strong | C=O Stretch (Carbamate) |

| ~1580-1600 | Strong | C=N, C=C Stretch (Pyridine) |

| ~1520-1540 | Medium | N-H Bend (Carbamate) |

| ~1250, ~1160 | Strong | C-O Stretch (Carbamate) |

| ~1030-1050 | Medium | C-O Stretch (Methoxy) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

| m/z | Ion | Predicted Fragmentation Pathway |

| 225.12 | [M+H]⁺ | Molecular ion peak |

| 169.08 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl group |

| 125.06 | [M+H - C₅H₉NO₂]⁺ | Loss of the entire Boc group |

| 124.06 | [M - C₄H₉O₂]⁺ | Cleavage of the carbamate ester bond |

Experimental Protocols

The following are detailed protocols for the acquisition of spectroscopic data for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

-

Sample Preparation :

-

Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

-

¹H NMR Acquisition :

-

Pulse Program : Standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width : 16 ppm (centered around 6 ppm).

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-2 seconds.

-

Number of Scans : 16-32.

-

-

¹³C NMR Acquisition :

-

Pulse Program : Proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width : 240 ppm (centered around 120 ppm).

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 1024-4096 (or more, depending on sample concentration).

-

-

Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation :

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition :

-

Spectral Range : 4000-400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 16-32.

-

-

Data Processing : The acquired spectrum is automatically ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

-

Sample Preparation :

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

-

Data Acquisition (Positive Ion Mode) :

-

Mobile Phase : A mixture of water and acetonitrile (or methanol) with 0.1% formic acid.

-

Flow Rate : 0.2-0.5 mL/min (for LC-MS) or direct infusion at 5-10 µL/min.

-

Ion Source Parameters :

-

Capillary Voltage : 3.5-4.5 kV.

-

Source Temperature : 100-150 °C.

-

Desolvation Gas Flow and Temperature : Optimize for the specific instrument.

-

-

Mass Range : m/z 50-500.

-

-

Data Processing : Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺) and characteristic fragment ions. Compare the observed accurate mass to the calculated exact mass of the compound.

Structure Elucidation Workflow

The logical flow for the structure elucidation of this compound is depicted in the following diagram.

Conclusion

This technical guide provides a detailed framework for the structural elucidation of this compound. By combining the predicted spectroscopic data with the robust experimental protocols outlined herein, researchers can confidently verify the structure and purity of this important synthetic intermediate. The systematic workflow presented ensures a thorough and accurate characterization process, which is fundamental to the advancement of chemical and pharmaceutical research.

Spectroscopic Data for tert-Butyl (2-methoxypyridin-4-yl)carbamate: Information Not Publicly Available

A comprehensive search of publicly available scientific databases and literature has revealed no specific experimental spectroscopic data (NMR, IR, MS) for the compound tert-Butyl (2-methoxypyridin-4-yl)carbamate. While data for numerous other tert-butyl carbamate derivatives are accessible, the specific characterization details for this molecule could not be located.

This lack of information prevents the creation of an in-depth technical guide as requested, as no quantitative data or detailed experimental protocols for its spectroscopic analysis are published in the sources reviewed.

For researchers and scientists in drug development requiring this information, the synthesis of this compound would be a necessary first step. Following synthesis and purification, the compound would need to be subjected to a standard battery of spectroscopic analyses to determine its structural characteristics. A general workflow for such a characterization is outlined below.

General Workflow for Spectroscopic Analysis

The process of characterizing a newly synthesized compound like this compound typically involves several key spectroscopic techniques to elucidate its chemical structure and purity.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This generalized workflow illustrates the logical progression from synthesis to structural confirmation. Without access to experimental data for this compound, any further detailed guide would be purely speculative.

In-Depth Technical Guide: Physical and Chemical Characteristics of tert-Butyl (2-methoxypyridin-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of tert-Butyl (2-methoxypyridin-4-yl)carbamate (CAS No. 849353-31-7). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering a structured summary of its properties, experimental protocols for its characterization, and a conceptual framework for its potential application in medicinal chemistry.

Core Physical and Chemical Data

This compound is a heterocyclic organic compound. Its core structure features a pyridine ring substituted with a methoxy group and a tert-butoxycarbonyl-protected amine, suggesting its potential as a versatile intermediate in the synthesis of more complex molecules.

| Property | Value | Source |

| CAS Number | 849353-31-7 | N/A |

| Molecular Formula | C₁₁H₁₆N₂O₃ | [1] |

| Molecular Weight | 224.26 g/mol | [1] |

| Boiling Point | 275.3°C at 760 mmHg | [1][2] |

| Flash Point | 120.3°C | [1] |

| Appearance | No data available | N/A |

| Melting Point | No data available | N/A |

| Solubility | No data available | N/A |

Experimental Protocols

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals in a mortar.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).

Determination of Solubility

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and pH of the solution.

Apparatus:

-

Vials or test tubes with caps

-

Vortex mixer

-

Analytical balance

-

A selection of common organic solvents (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, acetone, dimethyl sulfoxide, N,N-dimethylformamide)

Procedure (Qualitative):

-

To a series of labeled vials, add approximately 10 mg of this compound.

-

To each vial, add 1 mL of a different solvent.

-

Cap the vials and vortex for 30 seconds.

-

Visually inspect for the dissolution of the solid.

-

If the solid dissolves completely, it is considered "soluble." If it partially dissolves, it is "partially soluble." If no dissolution is observed, it is "insoluble."

Procedure (Quantitative):

-

Prepare a saturated solution of this compound in a chosen solvent by adding an excess of the compound to a known volume of the solvent in a sealed vial.

-

Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Carefully filter the solution to remove any undissolved solid.

-

Take a known volume of the clear, saturated solution and evaporate the solvent completely.

-

Weigh the remaining solid residue.

-

Calculate the solubility in terms of g/L or mol/L.

Synthetic and Screening Workflow

Given that this compound is a functionalized heterocyclic compound, it is a prime candidate for use as a building block in drug discovery programs. The following diagram illustrates a general workflow from synthesis to initial biological screening.

Caption: General workflow for the synthesis and screening of a chemical intermediate.

Potential Role in Drug Discovery

While there is no specific publicly available information on the biological activity or signaling pathways of this compound, the carbamate functional group is a well-established pharmacophore in medicinal chemistry.[3] Carbamates are known to act as bioisosteres of amides and esters, offering improved stability and pharmacokinetic properties.[3]

The general class of carbamate-containing compounds has been investigated for a wide range of therapeutic applications, including as insecticides through the inhibition of acetylcholinesterase.[4][5] However, it is crucial to note that the biological activity of a specific carbamate is highly dependent on its overall molecular structure.

Given its structure as a substituted pyridine, it is plausible that this compound could serve as a key intermediate in the synthesis of compounds targeting various biological pathways. Pyridine derivatives are prevalent in pharmaceuticals and are known to interact with a multitude of biological targets. The workflow for developing such a compound into a potential therapeutic agent is outlined below.

Caption: A simplified representation of a typical drug development pipeline.

References

- 1. Page loading... [wap.guidechem.com]

- 2. tert-butyl N-(2-methoxypyridin-4-yl)carbamate849353-31-7,Purity96%_Ryan Scientific, Inc. [molbase.com]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility Profile of tert-Butyl (2-methoxypyridin-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information and standardized methodologies for determining the solubility profile of tert-Butyl (2-methoxypyridin-4-yl)carbamate. While specific experimental data for this compound is not extensively published, this guide furnishes predicted physicochemical properties and detailed experimental protocols to enable researchers to ascertain its solubility in various solvents.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound (CAS No: 849353-31-7) is presented below. These properties are crucial in understanding its potential solubility characteristics.[1]

| Property | Value | Source |

| CAS Number | 849353-31-7 | BLDpharm[1] |

| Molecular Formula | C₁₁H₁₆N₂O₃ | BLDpharm[1] |

| Molecular Weight | 224.26 g/mol | BLDpharm[1] |

| MDL Number | MFCD08235126 | BLDpharm[1] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound. These protocols are standard in the field and can be adapted for specific laboratory conditions.

Qualitative Solubility Assessment

This method provides a rapid determination of a compound's solubility in various solvents.

Materials:

-

This compound

-

A selection of organic and aqueous solvents (e.g., Water, 5% NaOH, 5% NaHCO₃, 5% HCl, Ethanol, Methanol, Dichloromethane, Ethyl Acetate, Hexane)[2]

-

Small test tubes (1.5 mL)

-

Vortex mixer

-

Spatula

Procedure:

-

Place approximately 10 mg of this compound into a small test tube.[3]

-

Add 1 mL of the selected solvent to the test tube.[3]

-

Vigorously shake the test tube or use a vortex mixer for 30-60 seconds.[2]

-

Visually inspect the solution. A compound is considered soluble if a homogeneous solution is formed. If the compound remains as a separate phase, it is considered insoluble.[3]

-

If the compound is soluble in water, the pH of the solution should be tested with litmus paper to determine its acidic or basic nature.[3]

Quantitative Solubility Determination (Equilibrium Solubility Method)

This protocol allows for the precise measurement of a compound's solubility in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvent

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringe and syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Analytical balance

Procedure:

-

Add an excess amount of this compound to a vial to ensure a saturated solution.

-

Accurately add a known volume of the selected solvent to the vial.

-

Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

-

After equilibration, allow the vial to stand to let undissolved solids settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter.

-

Dilute the filtered supernatant with a known volume of an appropriate solvent.

-

Quantify the concentration of the dissolved compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculate the original solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Logical Workflow for Solubility Assessment

The following diagram illustrates a general workflow for determining the solubility characteristics of an organic compound like this compound.

Caption: General workflow for solubility determination.

Inferences on Solubility from Synthesis and Purification

While direct solubility data is scarce, information from synthetic procedures involving tert-butyl carbamates and pyridines can provide valuable insights. The synthesis of related compounds often involves solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate for the reaction, and purification is commonly performed using column chromatography with solvent systems like ethyl acetate/hexane.[4][5] This suggests that this compound is likely to be soluble in moderately polar to polar aprotic organic solvents. Its solubility in protic solvents like ethanol and methanol is also probable, which is a common characteristic for many organic compounds.[6] Due to the presence of the polar methoxy and carbamate groups, some solubility in water might be expected, although likely limited by the nonpolar tert-butyl and pyridine ring structures. The basic nitrogen atom on the pyridine ring suggests that the compound's solubility in aqueous solutions will be pH-dependent, with increased solubility in acidic conditions due to the formation of a more polar ammonium salt.

References

Stability and Storage of tert-Butyl (2-methoxypyridin-4-yl)carbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-Butyl (2-methoxypyridin-4-yl)carbamate. The information presented herein is based on the known chemical properties of the tert-butoxycarbonyl (Boc) protecting group and the methoxypyridine core, supplemented with data from analogous compounds. This guide is intended to inform best practices for handling and storage to ensure the integrity and reliability of the compound in research and development settings.

Chemical Structure and Properties

This compound is a molecule incorporating a pyridine ring, a methoxy group, and a tert-butoxycarbonyl (Boc) protected amine. The stability of this compound is largely dictated by the lability of the Boc group under certain conditions.

| Property | Value | Source |

| Molecular Formula | C11H16N2O3 | N/A |

| Molecular Weight | 224.26 g/mol | N/A |

| Appearance | Likely a solid | [General knowledge of similar compounds] |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. | [General knowledge of similar compounds] |

Recommended Storage Conditions

While specific long-term stability data for this compound is not publicly available, recommendations can be derived from information on structurally similar compounds.

| Condition | Recommendation | Rationale |

| Long-Term Storage | Store at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | Refrigerated temperatures slow down potential degradation pathways. An inert atmosphere minimizes the risk of oxidative degradation. |

| Short-Term Storage | Store at room temperature in a desiccator. | For brief periods, room temperature storage is acceptable, provided the compound is protected from moisture. |

| Light Exposure | Store in the dark or in an amber vial. | Pyridine-containing compounds can be susceptible to photodegradation. |

| Moisture | Avoid exposure to moisture. | The carbamate linkage can be susceptible to hydrolysis, especially in the presence of acidic or basic conditions. |

Stability Profile and Degradation Pathways

The stability of this compound is primarily influenced by the tert-butoxycarbonyl (Boc) group, which is known to be sensitive to acidic conditions and elevated temperatures.

pH Stability

The Boc group is generally stable under neutral and basic conditions but is readily cleaved by acids.

| pH Condition | Stability | Primary Degradation Pathway |

| Acidic (pH < 5) | Unstable | Acid-catalyzed hydrolysis of the carbamate to yield 4-amino-2-methoxypyridine, carbon dioxide, and isobutylene. |

| Neutral (pH 6-8) | Generally Stable | Minimal degradation is expected. |

| Basic (pH > 9) | Generally Stable | The Boc group is resistant to cleavage under most basic conditions. |

Thermal Stability

Elevated temperatures can lead to the thermolytic cleavage of the Boc group. While specific data for this compound is unavailable, thermal deprotection of Boc-protected amines is a known phenomenon.

Photostability

Compounds containing a pyridine ring can be susceptible to photodegradation. It is recommended to handle and store the compound with protection from light.

Oxidative Stability

While no specific data is available, the methoxy and amine functionalities could be susceptible to oxidation. Storage under an inert atmosphere is a precautionary measure.

Potential Degradation Pathway

Experimental Protocols for Stability Assessment

For researchers wishing to perform their own stability studies, a general forced degradation protocol can be adapted.

General Workflow for Forced Degradation Study

Detailed Methodologies

1. Stock Solution Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as acetonitrile.

2. Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C for a predetermined time.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.

-

Thermal Degradation: Store the solid compound in an oven at 80°C.

-

Photolytic Degradation: Expose the solid compound and a solution to light according to ICH Q1B guidelines, using a photostability chamber. A dark control should be run in parallel.

3. Sample Analysis:

-

At specified time points, withdraw aliquots of the stressed samples.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a non-stressed control, using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is a common starting point.

-

Couple the HPLC to a mass spectrometer (LC-MS) to identify and characterize any degradation products.

Conclusion

Purity Analysis of tert-Butyl (2-methoxypyridin-4-yl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyl (2-methoxypyridin-4-yl)carbamate is a chemical compound of interest in pharmaceutical research and development. Ensuring its purity is critical for the validity of research findings and the safety and efficacy of potential drug candidates. This guide outlines a multi-faceted approach to the purity analysis of this compound, incorporating chromatographic and spectroscopic techniques.

Analytical Techniques for Purity Assessment

A combination of analytical methods is recommended for a thorough purity analysis. High-Performance Liquid Chromatography (HPLC) is a primary technique for quantitative analysis of the main compound and its impurities. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for structural confirmation and identification of impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for separating and quantifying components in a mixture. For carbamate compounds, both Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective.[1]

Potential Impurities: Synthesis of this compound may result in impurities such as unreacted starting materials, by-products, and degradation products. Potential impurities could include 2-methoxy-4-aminopyridine and di-tert-butyl dicarbonate.

Detection Methods: Given that carbamate compounds may lack a strong UV chromophore, universal detectors such as Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are recommended for impurity profiling.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragments. Techniques such as Electrospray Ionization (ESI-MS) are commonly used to confirm the identity of the main compound and to identify unknown impurities.[2]

Experimental Protocols

The following are example experimental protocols based on methods used for similar compounds. Optimization of these methods for this compound is recommended.

Reversed-Phase HPLC (RP-HPLC)

This method is suitable for the analysis of many carbamate compounds.[1]

Instrumentation:

-

HPLC system with a UV or universal detector (e.g., CAD, ELSD)

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A: Water with 0.1% Formic Acid

-

B: Acetonitrile with 0.1% Formic Acid

Gradient Elution:

| Time (min) | % B |

|---|---|

| 0 | 10 |

| 20 | 90 |

| 25 | 90 |

| 26 | 10 |

| 30 | 10 |

Flow Rate: 1.0 mL/min Column Temperature: 30 °C Injection Volume: 10 µL Detector Wavelength: 254 nm (if UV detection is used)

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC can be an alternative for separating polar compounds that have low retention in RP-HPLC.[1]

Instrumentation:

-

HPLC system with a universal detector (e.g., CAD, ELSD)

-

HILIC analytical column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A: Acetonitrile with 0.1% Formic Acid

-

B: Water with 0.1% Formic Acid

Gradient Elution:

| Time (min) | % B |

|---|---|

| 0 | 5 |

| 20 | 50 |

| 25 | 50 |

| 26 | 5 |

| 30 | 5 |

Flow Rate: 1.0 mL/min Column Temperature: 30 °C Injection Volume: 10 µL

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrumentation: 400 MHz or 600 MHz NMR Spectrometer

Experiments:

-

¹H NMR

-

¹³C NMR

-

COSY, HSQC, HMBC (for structural confirmation and impurity identification)

Mass Spectrometry

Instrumentation: LC-MS system with an ESI source.

Method: The sample can be introduced via direct infusion or through an HPLC system.

Parameters:

-

Ionization Mode: Positive and Negative

-

Scan Range: m/z 50-1000

Data Presentation

Quantitative data from the analyses should be summarized in clear and structured tables.

Table 1: Example HPLC Purity Data

| Sample ID | Main Peak Area (%) | Total Impurity Area (%) | Purity (%) |

| Batch 001 | 99.85 | 0.15 | 99.85 |

| Batch 002 | 99.72 | 0.28 | 99.72 |

| Batch 003 | 99.91 | 0.09 | 99.91 |

| Note: This table contains example data and does not represent actual experimental results. |

Table 2: Example Impurity Profile

| Impurity | Retention Time (min) | Area (%) | Proposed Identity |

| 1 | 5.2 | 0.08 | 2-methoxy-4-aminopyridine |

| 2 | 15.8 | 0.05 | Unknown |

| 3 | 18.1 | 0.02 | Di-tert-butyl dicarbonate |

| Note: This table contains example data and does not represent actual experimental results. |

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the purity analysis of a pharmaceutical compound.

Caption: A logical workflow for the comprehensive purity analysis of a chemical compound.

Logical Relationship of Analytical Techniques

This diagram shows the relationship and complementary nature of the different analytical techniques employed.

Caption: Relationship between the compound and the analytical outcomes from different techniques.

References

Unveiling the Synthesis and History of a Key Pharmaceutical Intermediate: tert-Butyl (2-methoxypyridin-4-yl)carbamate

For Immediate Release

[City, State] – December 27, 2025 – A comprehensive technical guide has been compiled detailing the discovery, synthesis, and applications of tert-butyl (2-methoxypyridin-4-yl)carbamate, a crucial intermediate in modern drug development. This document provides researchers, scientists, and professionals in the pharmaceutical industry with an in-depth understanding of this compound, including detailed experimental protocols and characterization data.

While a singular discovery paper for this compound remains elusive in publicly accessible literature, its importance is underscored by its role as a building block in the synthesis of more complex, biologically active molecules. Its preparation is often detailed within the experimental sections of patents and publications focused on these larger compounds. The CAS number for this compound is 849353-31-7.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the protection of the amino group of 4-amino-2-methoxypyridine with a tert-butoxycarbonyl (Boc) group. This reaction is a standard procedure in organic synthesis, vital for preventing the amino group from participating in subsequent reactions.

A general and widely adopted method for this transformation is the reaction of the parent amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base.

Detailed Experimental Protocol:

A common procedure for the synthesis of this compound is as follows:

-

Starting Material: 4-amino-2-methoxypyridine

-

Reagent: Di-tert-butyl dicarbonate ((Boc)₂O)

-

Solvent: A suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Base (optional but recommended): A non-nucleophilic base like triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) can be used to facilitate the reaction.

Reaction Steps:

-

4-amino-2-methoxypyridine is dissolved in the chosen solvent.

-

Di-tert-butyl dicarbonate (typically 1.1 to 1.5 equivalents) is added to the solution.

-

If a base is used, it is added to the reaction mixture.

-

The reaction is stirred at room temperature for a period ranging from a few hours to overnight, with progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with water and brine to remove any water-soluble byproducts and unreacted reagents.

-

The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is often achieved through recrystallization or column chromatography on silica gel to afford the pure this compound.

This straightforward protocol provides high yields of the desired product, which can then be used in subsequent synthetic steps.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Molecular Formula | C₁₁H₁₆N₂O₃ |

| Molecular Weight | 224.26 g/mol |

| CAS Number | 849353-31-7 |

| Typical Yield | >90% (unoptimized) |

| Appearance | White to off-white solid |

| Purity (Typical) | >98% (determined by HPLC or NMR) |

Characterization Data:

While a specific, publicly available spectrum for this exact compound is not readily found, analogous compounds show characteristic spectroscopic data. For instance, the ¹H NMR spectrum would be expected to show signals for the methoxy group protons (around 3.9 ppm), the aromatic protons on the pyridine ring, a singlet for the tert-butyl group protons (around 1.5 ppm), and a broad singlet for the NH proton of the carbamate.

Logical Workflow for Synthesis

The synthesis of this compound can be represented by the following logical workflow diagram.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery

The primary utility of this compound lies in its role as a protected building block in the synthesis of more elaborate molecules, particularly in the field of medicinal chemistry. The Boc protecting group is stable under a wide range of reaction conditions but can be easily removed under acidic conditions, making it an ideal choice for multi-step syntheses. This intermediate is valuable for introducing the 2-methoxypyridin-4-yl moiety into a target molecule, a common scaffold in various drug candidates. The subsequent deprotection of the amino group allows for further functionalization, such as amide bond formation or arylation reactions, which are critical steps in the construction of many pharmaceutically active compounds.

The logical relationship for its use in drug discovery can be visualized as follows:

Caption: Role of the intermediate in a drug discovery workflow.

This in-depth guide serves as a valuable resource for chemists and researchers, providing a clear and concise overview of the synthesis and application of this important chemical intermediate. The detailed protocols and structured data will aid in the efficient and successful utilization of this compound in the development of novel therapeutics.

Methodological & Application

Application Notes and Protocols for tert-Butyl (2-methoxypyridin-4-yl)carbamate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl (2-methoxypyridin-4-yl)carbamate is a versatile intermediate in organic synthesis, primarily utilized as a protected form of 4-amino-2-methoxypyridine. The tert-butyloxycarbonyl (Boc) protecting group offers stability under various conditions and can be readily removed under acidic conditions, making it a valuable tool in the construction of complex molecules, particularly in the synthesis of pharmaceutical and agrochemical compounds. The 2-methoxypyridine scaffold is a common motif in biologically active molecules. This document provides detailed protocols for the synthesis, application in cross-coupling reactions, and deprotection of this compound.

Data Presentation

Table 1: Synthesis of this compound

| Starting Material | Reagents | Solvent | Temperature | Time | Yield |

| 4-Amino-2-methoxypyridine | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) | Dichloromethane (DCM) | Room Temperature | 4 h | >95% |

Table 2: Application in Suzuki-Miyaura Cross-Coupling

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature | Time | Yield |

| tert-Butyl (2-bromo-X-pyridin-4-yl)carbamate | Arylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 °C | 12 h | 70-90% |

Note: Data is based on analogous reactions and serves as a starting point for optimization.

Table 3: Application in Buchwald-Hartwig Amination

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature | Time | Yield |

| tert-Butyl (2-halo-X-pyridin-4-yl)carbamate | Amine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 °C | 8 h | 60-85% |

Note: Data is based on analogous reactions and serves as a starting point for optimization.

Table 4: Deprotection of this compound

| Starting Material | Reagent | Solvent | Temperature | Time | Yield |

| This compound | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1-2 h | Quantitative |

Experimental Protocols

Synthesis of this compound (Boc Protection)

This protocol describes the protection of the amino group of 4-amino-2-methoxypyridine using di-tert-butyl dicarbonate.

Materials:

-

4-Amino-2-methoxypyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Water (for work-up)

-

Brine (for work-up)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 4-amino-2-methoxypyridine (1.0 equiv.) in DCM or THF.

-

Add triethylamine (1.2 equiv.) to the solution and stir for 5 minutes at room temperature.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 equiv.) portion-wise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Extract the aqueous layer with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the product by flash column chromatography on silica gel if necessary.

Expected Yield: >95%

Suzuki-Miyaura Cross-Coupling of a Halogenated Pyridine Precursor

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of a halogenated precursor of this compound with an arylboronic acid.

Materials:

-

tert-Butyl (2-halo-X-pyridin-4-yl)carbamate (e.g., 2-bromo derivative) (1.0 equiv.)

-

Arylboronic acid (1.2-1.5 equiv.)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

-

Ligand (e.g., SPhos, 2-10 mol%)

-

Base (e.g., K₃PO₄, 2.0-3.0 equiv.)

-

Solvent (e.g., 1,4-dioxane, toluene, with or without water)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the halogenated pyridine substrate, arylboronic acid, palladium catalyst, ligand, and base.

-

Add the degassed solvent(s).

-

Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (typically 8-24 hours).

-

Monitor the reaction progress by TLC, LC-MS, or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination of a Halogenated Pyridine Precursor

This protocol outlines a general method for the palladium-catalyzed amination of a halogenated precursor of this compound.

Materials:

-

tert-Butyl (2-halo-X-pyridin-4-yl)carbamate (e.g., 2-bromo derivative) (1.0 equiv.)

-

Amine (1.2-1.5 equiv.)

-

Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

-

Ligand (e.g., BINAP, 2-10 mol%)

-

Base (e.g., Cs₂CO₃, NaOtBu, 1.5-2.5 equiv.)

-

Solvent (e.g., toluene, 1,4-dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium catalyst, ligand, and base.

-

Add the halogenated pyridine substrate and the amine.

-

Add the anhydrous, degassed solvent.

-

Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically 100-120 °C) for the specified time (typically 8-24 hours).

-

Monitor the reaction progress by TLC, LC-MS, or GC-MS.

-

After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by flash column chromatography.

Deprotection of the Boc Group

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) group to yield the free amine.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (for work-up)

Procedure:

-

Dissolve this compound in DCM (approximately 0.1-0.2 M).

-

Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) to the solution at 0 °C or room temperature.

-

Stir the reaction mixture for 1-4 hours. The reaction is often accompanied by the evolution of CO₂ gas.[1]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.

Visualizations

Synthesis and Deprotection Workflow

References

Application Notes and Protocols: Tert-Butyl (2-methoxypyridin-4-yl)carbamate as a Protecting Group

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tert-butyl (2-methoxypyridin-4-yl)carbamate as a pivotal protecting group for the amine functionality on the 2-methoxypyridin-4-amine scaffold. This compound is of significant interest in medicinal chemistry and drug development, where the pyridine moiety is a common pharmacophore. The tert-butyloxycarbonyl (Boc) group offers a reliable and versatile strategy for masking the nucleophilicity of the amino group, allowing for selective transformations at other positions of the heterocyclic ring.

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[1][2] The application of the Boc group to 2-methoxy-4-aminopyridine yields this compound, a key intermediate in the synthesis of various biologically active molecules. The methoxy group at the 2-position and the protected amino group at the 4-position allow for diverse synthetic manipulations, making this a valuable building block in the construction of complex molecular architectures.

Data Presentation

Table 1: Boc Protection of 2-methoxy-4-aminopyridine

| Entry | Starting Material | Reagents and Solvents | Base | Reaction Conditions | Yield (%) | Reference |

| 1 | 2-methoxy-4-aminopyridine | Di-tert-butyl dicarbonate (Boc)₂O, Dichloromethane (DCM) | Triethylamine (TEA), 4-(Dimethylamino)pyridine (DMAP) | Room Temperature, 0.5 - 2 hours | 85-90 | [3] |

| 2 | 4-aminopyridine derivative | (Boc)₂O, Tetrahydrofuran (THF) | N/A (autocatalytic) | 40°C | High | [4] |

| 3 | General Amines | (Boc)₂O, Water/Acetone | Catalyst-free | Room Temperature, 5-10 min | Excellent | [5] |

Table 2: Deprotection of this compound

| Entry | Starting Material | Reagents and Solvents | Reaction Conditions | Yield (%) | Reference |

| 1 | This compound | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | Room Temperature, 1-4 hours | >95 | [2][4] |

| 2 | This compound | 4M HCl in Dioxane | Room Temperature, 2-12 hours | High | [4] |

| 3 | N-Boc Substrates | Oxalyl chloride, Methanol | Room Temperature, 1-4 hours | up to 90 | |

| 4 | General Carbamates | Tetra-n-butylammonium fluoride (TBAF), Tetrahydrofuran (THF) | Room Temperature to Reflux | Substrate Dependent | [6] |

Experimental Protocols

Protocol 1: Synthesis of this compound (Boc Protection)

This protocol is adapted from a general procedure for the Boc protection of aminopyridines.[3]

Materials:

-

2-methoxy-4-aminopyridine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA)

-

4-(Dimethylamino)pyridine (DMAP)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2-methoxy-4-aminopyridine (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (TEA) (1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound as a solid.

Protocol 2: Deprotection of this compound

This protocol describes a standard acidic cleavage of the Boc group.[2][4]

Materials:

-

This compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (10 eq) dropwise to the solution at 0°C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the deprotected 2-methoxy-4-aminopyridine.

Mandatory Visualizations

Experimental Workflow for Boc Protection

Caption: Workflow for the Boc protection of 2-methoxy-4-aminopyridine.

Experimental Workflow for Boc Deprotection

Caption: Workflow for the acidic deprotection of this compound.

Logical Relationship in a Multi-Step Synthesis

The following diagram illustrates the logical flow of a hypothetical multi-step synthesis where this compound is a key intermediate for the synthesis of a substituted pyridine derivative, a common strategy in medicinal chemistry.

Caption: Synthetic strategy utilizing this compound.

References

- 1. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mild and selective deprotection of carbamates with Bu4NF [organic-chemistry.org]

Application Notes and Protocols: Boc Protection of 2-Methoxypyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions. This document provides detailed application notes and protocols for the Boc protection of 2-methoxypyridin-4-amine, a valuable building block in the synthesis of various pharmaceutical agents. The protocols outlined below are designed to be robust and reproducible, yielding the desired product, tert-butyl (2-methoxypyridin-4-yl)carbamate, in high yields.

Reaction Principle

The Boc protection of 2-methoxypyridin-4-amine involves the nucleophilic attack of the primary amine onto the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The reaction is typically carried out in the presence of a base to neutralize the in-situ generated acid and to deprotonate the amine, thereby increasing its nucleophilicity. The overall transformation is a nucleophilic acyl substitution reaction.

Experimental Protocols

Two primary protocols are presented below, offering flexibility in terms of solvent and base selection. Both methods are known to provide high yields for the Boc protection of aminopyridines.

Protocol 1: Reaction in Dichloromethane (DCM) with Triethylamine (TEA)

This protocol utilizes a common aprotic solvent and a tertiary amine base.

Materials:

-

2-methoxypyridin-4-amine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a clean, dry round-bottom flask, add 2-methoxypyridin-4-amine (1.0 eq).

-

Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (TEA) (1.2 eq) to the stirred solution.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until complete consumption of the starting material is observed.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Reaction in Tetrahydrofuran (THF) with Sodium Bicarbonate

This protocol employs a polar aprotic solvent and an inorganic base.

Materials:

-

2-methoxypyridin-4-amine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-methoxypyridin-4-amine (1.0 eq) in a mixture of THF and water (e.g., a 2:1 ratio).

-

Add sodium bicarbonate (NaHCO₃) (2.0 eq) to the solution.

-

To the stirred suspension, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) at room temperature.

-

Stir the reaction mixture vigorously at room temperature for 6-18 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, add water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent in vacuo.

-

Purify the residue by column chromatography if required.

Data Presentation

The following table summarizes the key quantitative parameters for the Boc protection of 2-methoxypyridin-4-amine based on general procedures for aminopyridines.

| Parameter | Protocol 1 (DCM/TEA) | Protocol 2 (THF/NaHCO₃) |

| Substrate | 2-methoxypyridin-4-amine | 2-methoxypyridin-4-amine |

| Reagent | Di-tert-butyl dicarbonate | Di-tert-butyl dicarbonate |

| Base | Triethylamine | Sodium Bicarbonate |

| Solvent | Dichloromethane | Tetrahydrofuran/Water |

| Molar Ratio (Amine:Boc₂O:Base) | 1 : 1.1 : 1.2 | 1 : 1.1 : 2.0 |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 4 - 12 hours | 6 - 18 hours |

| Typical Yield | 80 - 90% | 80 - 90% |

Note: Yields are based on literature for similar aminopyridine substrates and may vary depending on the specific reaction scale and purification method.

Visualizations

Reaction Scheme

Caption: Boc protection of 2-methoxypyridin-4-amine.

Experimental Workflow

Application Notes and Protocols for the Deprotection of tert-Butyl (2-methoxypyridin-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, valued for its stability in a variety of reaction conditions and its facile removal under acidic conditions. This document provides detailed application notes and experimental protocols for the deprotection of tert-butyl (2-methoxypyridin-4-yl)carbamate to yield 4-amino-2-methoxypyridine, a key intermediate in the development of various pharmaceutical compounds. The protocols outlined below are based on standard and reliable methods for Boc deprotection, ensuring high yield and purity of the final product.